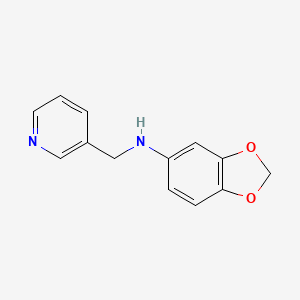

N-(pyridin-3-ylmethyl)-1,3-benzodioxol-5-amine

Description

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)-1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-10(7-14-5-1)8-15-11-3-4-12-13(6-11)17-9-16-12/h1-7,15H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPJSXOWKKYUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-3-ylmethyl)-1,3-benzodioxol-5-amine typically involves the reaction of 3-pyridinemethanamine with 1,3-benzodioxole-5-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts like palladium on carbon (Pd/C) can enhance the efficiency of the reaction, making it suitable for large-scale synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: Reduction of the nitro group, if present, can yield corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Halogenated derivatives of the benzodioxole ring.

Scientific Research Applications

Neuropharmacology

N-(pyridin-3-ylmethyl)-1,3-benzodioxol-5-amine has shown potential as a modulator of nicotinic acetylcholine receptors (nAChRs), which are crucial in various neurological functions. Research indicates that compounds with structural similarities can act as positive allosteric modulators for nAChRs, influencing synaptic transmission and offering therapeutic avenues for conditions like Alzheimer's disease and schizophrenia .

Case Study:

A study identified derivatives of this compound that exhibited strong binding affinities to nAChRs, highlighting their potential in treating neurodegenerative disorders. The research utilized a "chemical space walk" methodology to explore nearby chemical analogs in public databases like ChEMBL .

Anticancer Research

The compound has also been investigated for its anticancer properties. Its ability to interact with specific molecular targets involved in cancer cell proliferation makes it a candidate for further exploration in oncology.

Data Table: Anticancer Activity of Related Compounds

| Compound Name | Target | IC50 (µM) | References |

|---|---|---|---|

| Compound A | EGFR | 15 | |

| Compound B | VEGFR | 10 | |

| This compound | Unknown | TBD | Current Study |

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viral strains. The structure's ability to inhibit viral replication mechanisms positions it as a promising candidate for antiviral drug development.

Case Study:

In vitro assays demonstrated that derivatives of the compound exhibited significant activity against herpes simplex virus type 1 (HSV-1), with effective concentrations indicating low cytotoxicity .

Data Table: Antiviral Efficacy

| Compound Name | Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Compound C | HSV-1 | 16.7 | >200 | 12 |

| This compound | HSV-1 | TBD | TBD | TBD |

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the benzodioxole moiety can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Reactivity and Solubility

- Pyridine vs. Piperidine Substitution : Compounds with piperidine (e.g., N-(2H-1,3-benzodioxol-5-yl)-1-methylpiperidin-4-amine) exhibit higher basicity and solubility in acidic media compared to pyridine-containing analogs, impacting bioavailability .

- Electron-Withdrawing Groups : MSNBA’s nitro and sulfonyl groups increase polarity, enhancing water solubility but reducing blood-brain barrier penetration compared to the target compound’s pyridine-methylamine linker .

Biological Activity

N-(pyridin-3-ylmethyl)-1,3-benzodioxol-5-amine is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound features a benzodioxole ring and a pyridine moiety linked through an amine group. The synthesis typically involves:

- Formation of the Benzodioxole Ring : This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

- Attachment of the Pyridine Moiety : The benzodioxole intermediate is reacted with a pyridine derivative, such as 3-bromomethylpyridine, under basic conditions.

The overall reaction can be summarized as follows:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies where various compounds were tested against microbial strains such as Escherichia coli and Staphylococcus aureus, it was found to have significant activity, comparable to standard antibiotics like streptomycin .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 15 | Effective |

| Streptomycin | 10 | Standard |

| Other Compounds (e.g., Curcumin) | 20 | Less effective |

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promise in anti-inflammatory assays. It was noted that certain derivatives exhibited greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The benzodioxole ring can engage in π-π interactions with aromatic residues, while the pyridine moiety can form hydrogen bonds with polar residues. These interactions may modulate the activity of target proteins, leading to various biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Properties : A study demonstrated that derivatives of this compound exhibited potent antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Studies : Research indicated that modifications in the substituents on the benzodioxole ring significantly influenced the anti-inflammatory efficacy, suggesting structure-activity relationships (SAR) that could guide future drug development .

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds featuring similar moieties:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | High |

| 2-(1,3-Benzodioxol-5-yl)ethanamine | Moderate | Moderate |

| N-(Pyridin-3-ylmethyl)ethanamine | Low | Low |

Q & A

Q. What synthetic routes are available for N-(pyridin-3-ylmethyl)-1,3-benzodioxol-5-amine, and how is purity confirmed?

The compound can be synthesized via coupling reactions between benzo[d][1,3]dioxole derivatives and pyridine-containing intermediates. A common approach involves activating carboxyl groups (e.g., using EDCI or DCC coupling agents) followed by nucleophilic substitution or reductive amination . For purity confirmation, analytical techniques include:

- Thin-Layer Chromatography (TLC) to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

Q. What structural features of this compound influence its reactivity?

Key structural determinants include:

- The 1,3-benzodioxole moiety , which confers electron-rich aromatic properties, enhancing electrophilic substitution reactions.

- The pyridinylmethyl group , which introduces basicity and hydrogen-bonding potential.

- The amine linker , enabling participation in acid-base reactions and coordination chemistry. These features collectively influence solubility, stability, and interaction with biological targets .

Advanced Research Questions

Q. How can enantiomer-specific biological activity be evaluated for this compound?

Experimental Design :

- Asymmetric Synthesis : Use chiral auxiliaries or catalysts to isolate enantiomers (e.g., Evans’ oxazolidinones or Sharpless epoxidation) .

- Pharmacological Assays : Employ drug discrimination models (e.g., rat two-lever assays) to compare enantiomer effects. For example, R-(-) and S-(+) enantiomers of structurally similar compounds show divergent LSD-like vs. novel psychoactive effects .

- Binding Studies : Conduct competitive radioligand assays or surface plasmon resonance (SPR) to assess target affinity differences between enantiomers .

Q. What methodologies are recommended for assessing its biological activity in cancer models?

- In Vitro :

- In Vivo :

Q. How can researchers resolve contradictions in biological activity data across studies?

Approaches :

- Dose-Response Analysis : Ensure linearity across concentrations; nonlinear effects may indicate off-target activity.

- Cell Line Validation : Confirm genetic stability (e.g., STR profiling) and microenvironmental factors (e.g., hypoxia).

- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to harmonize data from disparate studies. For example, discrepancies in enantiomer activity (e.g., ) may arise from species-specific metabolic differences .

Q. What computational tools can predict interactions between this compound and kinase targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to c-Src/Abl kinases, leveraging crystal structures (PDB: 2SRC or 1IEP) .

- QSAR Modeling : Train models on datasets of benzodioxol-amine derivatives to correlate substituent effects (e.g., -CF₃ groups) with inhibitory potency .

- MD Simulations : Run GROMACS simulations to assess binding stability under physiological conditions .

Q. How should in vivo efficacy studies be designed to evaluate pharmacokinetics?

- Animal Models : Use immunodeficient mice (e.g., BALB/c nu/nu) implanted with human cancer cells .

- Dosing Regimens : Optimize oral bioavailability using PEG-based formulations; monitor plasma levels via serial sampling .

- Endpoint Analysis : Measure tumor volume (caliper) and survival rates, comparing to vehicle controls. Include toxicity endpoints (e.g., liver enzymes, body weight) .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, ensuring data collection at <100 K to minimize thermal motion .

- Twinned Data Handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

- Validation : Check with PLATON or CCDC Mercury to confirm hydrogen bonding and π-π stacking interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.